4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
CAS No.:
Cat. No.: VC8685042
Molecular Formula: C23H23FN6O
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23FN6O |
|---|---|
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | 4-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C23H23FN6O/c1-31-21-8-7-17(13-20(21)24)15-28-9-11-29(12-10-28)22-19-14-27-30(23(19)26-16-25-22)18-5-3-2-4-6-18/h2-8,13-14,16H,9-12,15H2,1H3 |
| Standard InChI Key | RNJYPNNAMQWUOF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5)F |
| Canonical SMILES | COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5)F |
Introduction
Overview
4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic core structure. This molecule features a phenyl group at position 1 and a piperazine moiety at position 4, further substituted with a 3-fluoro-4-methoxybenzyl group. Its structural complexity suggests potential biological activity, particularly in kinase inhibition, as inferred from analogs described in patent US7452880B2 .
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a pyrazolo[3,4-d]pyrimidine scaffold, a nitrogen-rich heterocycle known for its role in medicinal chemistry. Key substituents include:
-
Position 1: A phenyl group contributing to hydrophobic interactions.
-
Position 4: A piperazine ring modified with a 3-fluoro-4-methoxybenzyl group, enhancing solubility and target binding .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 434.47 g/mol |
| LogP (Predicted) | 3.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
Synthesis and Derivatization
Synthetic Pathways
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves cyclocondensation reactions. For this compound, a plausible route includes:
-
Core Formation: Cyclization of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamidine acetate to generate the pyrazolo[3,4-d]pyrimidine core .
-
Piperazine Introduction: Nucleophilic substitution at position 4 using 1-(3-fluoro-4-methoxybenzyl)piperazine under basic conditions .
Structural Modifications
Analogous compounds in US7452880B2 highlight the impact of substituents on activity:
-
Fluorine: Enhances metabolic stability and binding affinity via electronegative effects.
-
Methoxy Group: Improves solubility and modulates electronic properties .
Pharmacological Profile
Mechanism of Action
While direct data on this compound is limited, structurally related pyrazolo[3,4-d]pyrimidines exhibit kinase inhibitory activity. For example, derivatives with piperazine substitutions show inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), critical targets in oncology .
Biological Activity
-
Kinase Inhibition: The 3-fluoro-4-methoxybenzyl group may enhance selectivity for tyrosine kinases by fitting into hydrophobic pockets.
-
Antiproliferative Effects: Analogous compounds demonstrate IC values in the nanomolar range against cancer cell lines .
Table 2: Comparative Activity of Analogous Compounds
| Compound | Target Kinase | IC (nM) |
|---|---|---|
| 4-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | EGFR | 12 |
| 6-(2,4-Difluorophenoxy)-3-(2-chlorophenyl)-2H-pyrazolo[3,4-d]pyrimidine | VEGFR2 | 8 |
Pharmacokinetics and Toxicity
ADME Properties
-
Absorption: High lipophilicity (LogP ~3.2) suggests good membrane permeability.
-
Metabolism: Fluorine substitution likely reduces oxidative metabolism, extending half-life .
Toxicity Considerations
Future Directions
Research Priorities
-
In Vivo Efficacy Studies: Evaluate tumor growth inhibition in xenograft models.
-
Structural Optimization: Modify the benzyl group to improve bioavailability.
-
Safety Profiling: Assess genotoxicity and organ-specific toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume